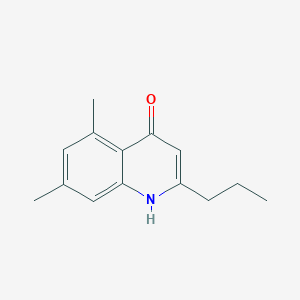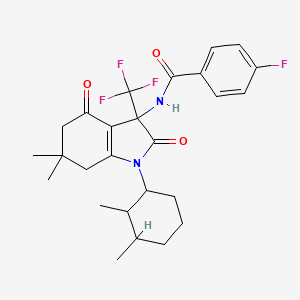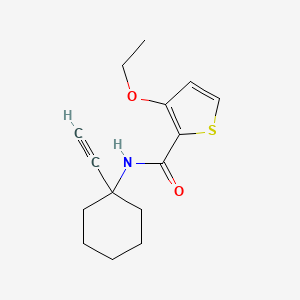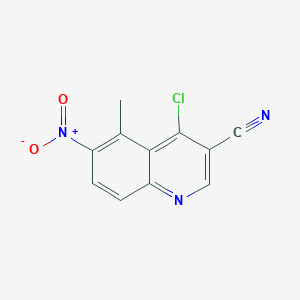![molecular formula C12H25NSi B12620404 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine CAS No. 918871-51-9](/img/structure/B12620404.png)
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is a chemical compound with the molecular formula C12H25NSi and a molecular weight of 211.419 g/mol . It is known for its unique structure, which includes a silyl group attached to a propynylamine backbone. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves the reaction of triisopropylchlorosilane with propargylamine . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Reactants: Triisopropylchlorosilane (CAS13154-24-0) and propargylamine (CAS2450-71-7).
Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.
Yield: Approximately 79%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosilane.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of silyl oxides.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of silyl-protected intermediates.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways would depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargylamine: A simpler analog without the silyl group.
Triisopropylsilylacetylene: Similar structure but lacks the amine group.
Uniqueness
3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine is unique due to the presence of both the silyl and amine groups, which provide distinct reactivity and applications compared to its analogs .
Propriétés
Numéro CAS |
918871-51-9 |
|---|---|
Formule moléculaire |
C12H25NSi |
Poids moléculaire |
211.42 g/mol |
Nom IUPAC |
3-tri(propan-2-yl)silylprop-2-yn-1-amine |
InChI |
InChI=1S/C12H25NSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8,13H2,1-6H3 |
Clé InChI |
QJRFGWLWCPSJEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CCN)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)

![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)



![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)

![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)
